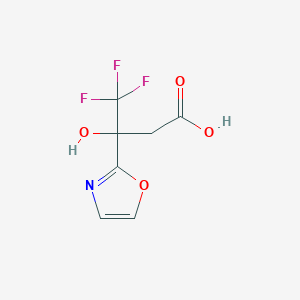

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO4/c8-7(9,10)6(14,3-4(12)13)5-11-1-2-15-5/h1-2,14H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPGOIWAUZIUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(CC(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethyl ketone with an oxazole derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity of derivatives, making it valuable for creating complex organic molecules. Researchers utilize it to develop new synthetic methodologies that leverage its unique properties.

Biology

In biological research, 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid is investigated for its role as a biochemical probe . The presence of the hydroxy and oxazolyl groups allows the compound to interact with various biological macromolecules. Studies have shown that derivatives of oxazole compounds exhibit antimicrobial and anticancer properties.

Case Study Example:

A study published in the Journal of Medicinal Chemistry explored the biological activity of oxazole derivatives, indicating that compounds with similar structures demonstrated significant anticancer activity against specific cancer cell lines .

Medicine

The compound is being explored for its potential therapeutic properties . Its unique structure suggests it may act on specific biological pathways, making it a candidate for drug development. The trifluoromethyl group can enhance metabolic stability and bioavailability.

Clinical Research Insight:

Research indicates that oxazole-based compounds can modulate enzyme activity involved in inflammation and cancer progression . This positions this compound as a promising lead compound in pharmaceutical development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals . Its unique properties allow for the creation of materials with specific performance characteristics required in advanced manufacturing processes.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

- 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

- 4,4,4-Trifluoro-3-hydroxy-3-(1,3-thiazol-2-yl)butanoic acid

Uniqueness: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid is a synthetic compound recognized for its unique structural features, including a trifluoromethyl group and an oxazolyl moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C8H8F3N2O4

- Molecular Weight: 239.15 g/mol

- CAS Number: 2243508-74-7

The compound's structure enables it to interact with various biological targets, which can lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to:

- Lipophilicity: The trifluoromethyl group enhances the compound's ability to penetrate cell membranes.

- Hydrogen Bonding: Hydroxy and oxazolyl groups facilitate interactions with biological macromolecules.

- Metabolic Transformation: The nitrile group can be metabolized to form active metabolites that exert biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the oxazolyl group in this compound may enhance its efficacy against various pathogens .

Antiproliferative Effects

Preliminary investigations suggest that this compound may possess antiproliferative properties. In vitro studies are required to establish its effectiveness against cancer cell lines .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes play a critical role .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activities of compounds related to this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 4,4,4-Trifluoro-3-hydroxybutanoic acid | Lacks oxazole group | Limited antimicrobial activity |

| 1,1,1-Trifluoro-2,4-pentanedione | No hydroxy group | Lower lipophilicity |

| 4,4-Difluoroacetic acid | Different functional groups | Not extensively studied for anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.